molecular formula C13H14N2O3 B14869086 1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione

1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione

Cat. No.: B14869086
M. Wt: 246.26 g/mol
InChI Key: GIWGERAMFKOYOA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclopropyl group, a hydroxyphenyl group, and a piperazine-2,5-dione core. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the piperazine-2,5-dione core can be reduced to form corresponding alcohols.

    Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione is unique due to the presence of both the cyclopropyl and hydroxyphenyl groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

1-cyclopropyl-3-(4-hydroxyphenyl)piperazine-2,5-dione

InChI

InChI=1S/C13H14N2O3/c16-10-5-1-8(2-6-10)12-13(18)15(9-3-4-9)7-11(17)14-12/h1-2,5-6,9,12,16H,3-4,7H2,(H,14,17)

InChI Key

GIWGERAMFKOYOA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(=O)NC(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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